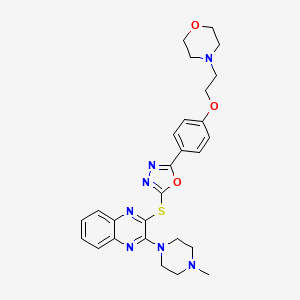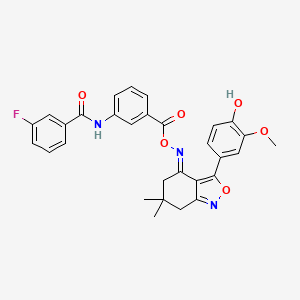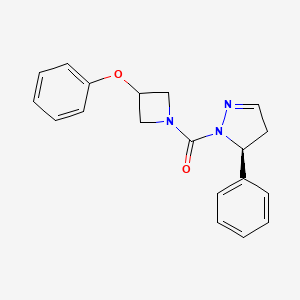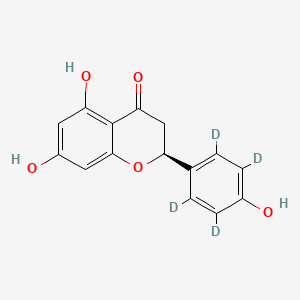
Apoptosis inducer 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apoptosis inducer 5 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types. Apoptosis is a crucial process in maintaining tissue homeostasis and eliminating damaged or infected cells. The deregulation of apoptosis is implicated in numerous diseases, including cancer, making apoptosis inducers valuable tools in both research and therapeutic contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of apoptosis inducer 5 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their assembly into the final compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the selective formation of desired bonds.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance.
Chemical Reactions Analysis
Types of Reactions: Apoptosis inducer 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Apoptosis inducer 5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology to induce apoptosis in cell culture models, aiding in the study of cell death pathways and the identification of apoptosis-related genes.
Medicine: Investigated as a potential therapeutic agent for cancer treatment, as it can selectively induce apoptosis in cancer cells while sparing normal cells.
Industry: Utilized in the development of diagnostic assays and screening tools for drug discovery and toxicology studies.
Mechanism of Action
The mechanism of action of apoptosis inducer 5 involves the activation of specific molecular pathways that lead to programmed cell death. It targets key proteins involved in the apoptotic process, such as caspases, which are proteases that execute apoptosis by cleaving cellular components. The compound may also interact with mitochondrial pathways, leading to the release of cytochrome c and the activation of downstream apoptotic signals.
Comparison with Similar Compounds
Actinomycin D: A DNA-dependent inhibitor of RNA synthesis that induces apoptosis by promoting the activation of apoptotic pathways.
Camptothecin: An inhibitor of DNA topoisomerase I that induces apoptosis by causing DNA damage.
Cycloheximide: A protein synthesis inhibitor that induces apoptosis by inhibiting the translation of anti-apoptotic proteins.
Dexamethasone: A glucocorticoid that induces apoptosis in immune cells by modulating the expression of pro- and anti-apoptotic genes.
Etoposide: A topoisomerase II inhibitor that induces apoptosis by causing DNA strand breaks.
Uniqueness: Apoptosis inducer 5 is unique in its specific molecular targets and pathways involved in inducing apoptosis. Unlike some other apoptosis inducers, it may have a more selective action on cancer cells, making it a promising candidate for therapeutic development.
Properties
Molecular Formula |
C23H26O7 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(E)-3-[4-[[(4R,5S)-4-(4-hydroxy-3-methoxyphenyl)-2,2-dimethyl-1,3-dioxan-5-yl]oxy]-3-methoxyphenyl]prop-2-enal |
InChI |
InChI=1S/C23H26O7/c1-23(2)28-14-21(22(30-23)16-8-9-17(25)19(13-16)26-3)29-18-10-7-15(6-5-11-24)12-20(18)27-4/h5-13,21-22,25H,14H2,1-4H3/b6-5+/t21-,22+/m0/s1 |
InChI Key |
DDHWUUIRJWRTCF-XPBWLIJGSA-N |
Isomeric SMILES |
CC1(OC[C@@H]([C@H](O1)C2=CC(=C(C=C2)O)OC)OC3=C(C=C(C=C3)/C=C/C=O)OC)C |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC(=C(C=C2)O)OC)OC3=C(C=C(C=C3)C=CC=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403409.png)
![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)
![[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403443.png)

![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)




![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)
![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)
